molecular formula C24H27N7O2 B2895010 2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol CAS No. 946289-64-1

2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No. B2895010
CAS RN: 946289-64-1
M. Wt: 445.527
InChI Key: UDEIUNAREDGVHN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a pyrazolo[3,4-d]pyrimidine ring, a phenyl ring, and a methoxy group. These functional groups suggest that the compound could have a variety of biological activities .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The presence of multiple aromatic rings could result in π-π stacking interactions, which are often important in biological systems .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atoms in the piperazine and pyrazolo[3,4-d]pyrimidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the methoxy group could increase the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activities. It’s important to handle all new compounds with care until their safety profiles have been established .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. If the compound shows promising activity, it could be optimized through medicinal chemistry techniques to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

2-[4-[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-33-20-9-7-18(8-10-20)26-22-21-17-25-31(19-5-3-2-4-6-19)23(21)28-24(27-22)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEIUNAREDGVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

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